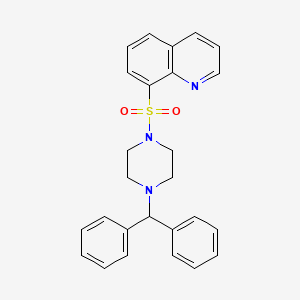
4-(Diphenylmethyl)-1-(8-quinolylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Diphenylmethyl)-1-(8-quinolylsulfonyl)piperazine (DPQS) is a synthetic compound with a wide range of applications in the scientific research field. It is a highly versatile and efficient reagent that has been used in a variety of research experiments. The chemical structure of DPQS is composed of a piperazine ring, a diphenylmethyl group, and a quinolylsulfonyl group. This compound has been found to be useful in various biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Antisecretory Agent in Gastric Ulcers
4-(Diphenylmethyl)-1-piperidinemethanimine, a compound related to 4-(Diphenylmethyl)-1-(8-quinolylsulfonyl)piperazine, has been identified as a potent oral gastric antisecretory agent in rats. This compound has been modified to reduce anticholinergic activity, leading to the development of fenoctimine, which is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Histamine H1-Receptor Antagonist
New derivatives of 4-(Diphenylmethyl)-1-piperazine, with a terminal heteroaryl or cycloalkyl amide fragment, have been synthesized and shown to have moderate to potent histamine H1-receptor antagonist activity. These compounds, particularly derivatives with a four methylene chain, were found to be as potent as cetirizine and demonstrated weak muscarinic M3-receptor antagonist activity (Orjales et al., 1996).
Anticancer Activity
A study of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound structurally similar to this compound, revealed excellent anticancer activity in both in vivo and in vitro settings, with low toxicity. The metabolism of this compound in rats has been analyzed, providing insights into its pharmacokinetics and potential therapeutic applications (Jiang et al., 2007).
Anticonvulsant Photochromism
The light-induced color change of 1-diphenylmethyl-4-(6-methyl-2-pyridylmethylene-amino) piperazine, a related compound, was investigated for its photochromism in the solid state. This study contributes to the understanding of the structural and environmental factors influencing the photochromic behavior of such compounds, which can be relevant in the development of anticonvulsant drugs (Sanvordeker, 1976).
Dopamine Transporter Inhibition
Research has been conducted on analogs of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, structurally related to this compound, focusing on their potential as dopamine transporter inhibitors. These compounds could be valuable in developing therapeutic agents for cocaine abuse (Lewis et al., 1999).
properties
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c30-32(31,24-15-7-13-21-14-8-16-27-25(21)24)29-19-17-28(18-20-29)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-16,26H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZHPQXNSZDDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

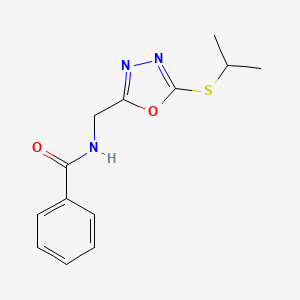
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2451451.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2451454.png)
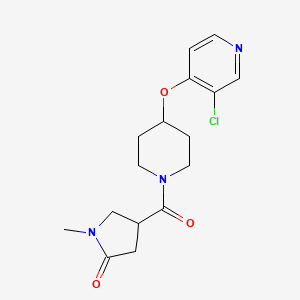

![1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451460.png)
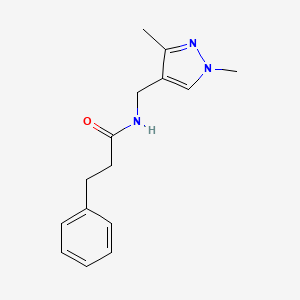
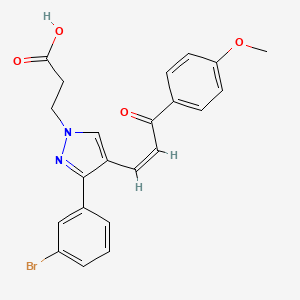
![(3-Chloro-4-fluorophenyl)-[2-(2-oxopyrrolidin-1-yl)ethyl]cyanamide](/img/structure/B2451464.png)
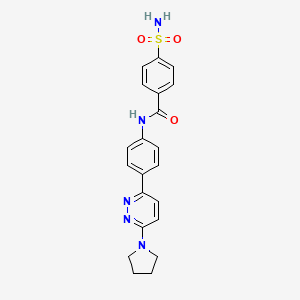
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide](/img/structure/B2451468.png)
![5-Bromo-2-(difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine](/img/structure/B2451469.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)